2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate
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Overview
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a thiophene ring, and a prolinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
The presence of both the dihydrobenzo[b][1,4]dioxin and thiophene moieties, along with the prolinate ester, makes it a versatile compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C20H20N2O6S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O6S/c23-18(21-13-5-6-15-16(11-13)27-9-8-26-15)12-28-20(25)14-3-1-7-22(14)19(24)17-4-2-10-29-17/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,21,23) |
InChI Key |
LLZUIRWFQFOUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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